
Dalbergichromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalbergichromene is a neoflavene, a type of neoflavonoid, which is a polyphenolic compound. It is known for its presence in the stem-bark and heartwood of Dalbergia sissoo, a plant species belonging to the Fabaceae family . The compound has also been synthesized from vanillin . This compound is recognized for its various biological activities and potential therapeutic applications.
Méthodes De Préparation
Dalbergichromene can be extracted from natural sources such as the stem-bark and heartwood of Dalbergia sissoo . The extraction process typically involves the use of solvents like methanol or ethanol, followed by chromatographic separation techniques to isolate the compound .
In addition to natural extraction, this compound can be synthesized chemically. One of the synthetic routes involves the use of vanillin as a starting material. The synthesis proceeds through a series of reactions, including condensation and cyclization, to form the neoflavene intermediate, which is then converted to this compound .
Analyse Des Réactions Chimiques
Dalbergichromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dalbergichromene has been the subject of extensive scientific research due to its diverse biological activities. It has demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . In chemistry, this compound is used as a model compound for studying the reactivity and synthesis of neoflavonoids. In biology and medicine, it is investigated for its potential therapeutic applications, including its role in protecting against oxidative stress and inflammation .
Mécanisme D'action
The mechanism of action of Dalbergichromene involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Dalbergichromene is part of the neoflavonoid family, which includes other compounds such as dalbergin and 4-phenylchromene . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while dalbergin also exhibits antioxidant properties, this compound has shown a broader spectrum of biological activities, including anticancer effects .
Propriétés
Numéro CAS |
32066-31-2 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
7-methoxy-4-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-13(9-14(16)17)12(7-8-19-15)11-5-3-2-4-6-11/h2-7,9-10,17H,8H2,1H3 |
Clé InChI |
WZIKSEWGSSYQHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=CCOC2=C1)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


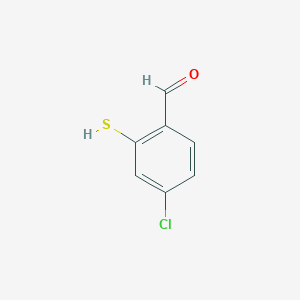
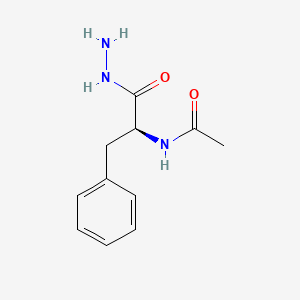

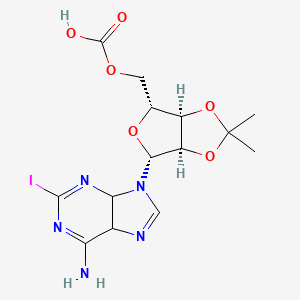
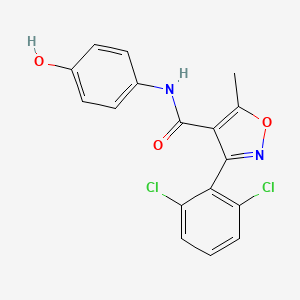
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

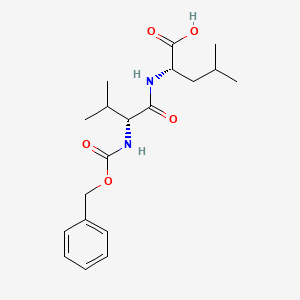
![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
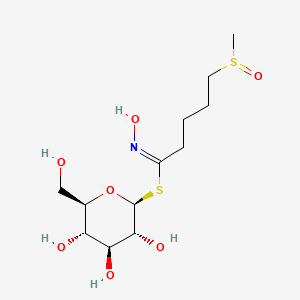
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)
